![molecular formula C13H16N2O2S B2580840 tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate CAS No. 2225142-05-0](/img/structure/B2580840.png)
tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate involves the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. The binding is usually mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme residues.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme and the cellular context. For instance, the compound has been found to induce apoptosis in cancer cells by inhibiting the activity of protein kinases that are involved in cell survival pathways. It has also been shown to reduce inflammation by inhibiting the activity of phosphodiesterases that are involved in the degradation of cyclic nucleotides, which are important signaling molecules in the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate in lab experiments is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using the compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and potency.
Future Directions
There are several future directions for the use of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate in scientific research. One of the directions is the development of novel therapeutics for diseases such as cancer and inflammatory disorders by targeting the enzymes that are inhibited by the compound. Another direction is the use of the compound as a tool for studying the role of these enzymes in various cellular processes, which could lead to a better understanding of the underlying mechanisms of these diseases. Additionally, the compound could be used in material science for the development of novel materials with unique properties.
Synthesis Methods
The synthesis of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate involves the reaction of thieno[3,2-b]pyridine-7-carboxylic acid with tert-butyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in anhydrous conditions and under inert atmosphere to prevent any unwanted side reactions.
Scientific Research Applications
Tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. These enzymes play crucial roles in various cellular processes and are often dysregulated in diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. Therefore, the inhibition of these enzymes by this compound could lead to the development of novel therapeutics for these diseases.
properties
IUPAC Name |
tert-butyl N-methyl-N-thieno[3,2-b]pyridin-7-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)15(4)10-5-7-14-9-6-8-18-11(9)10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVBWAWZELSKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C2C(=NC=C1)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-methylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2580757.png)

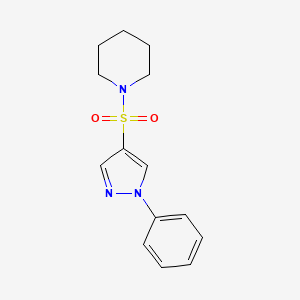
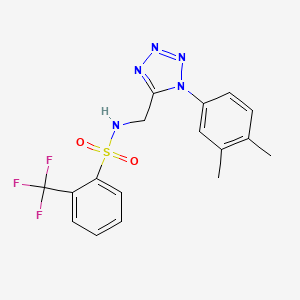

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
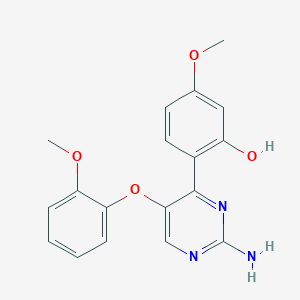
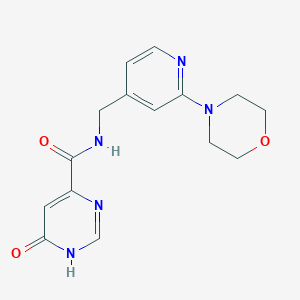
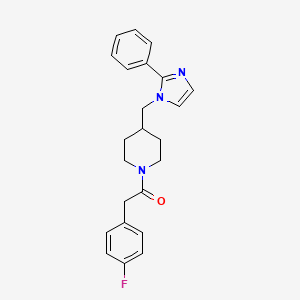
![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2580772.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide](/img/structure/B2580774.png)
![N-butyl-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2580775.png)
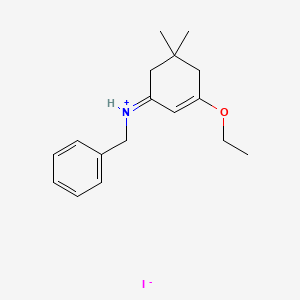
![6-[4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580779.png)